MeOSuc-Ala-Ala-Pro-Val-AMC

描述

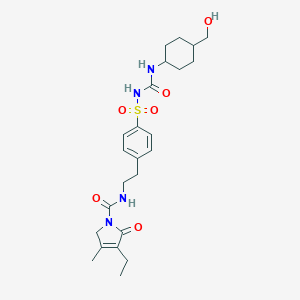

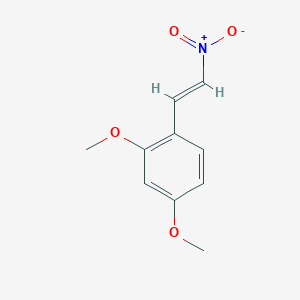

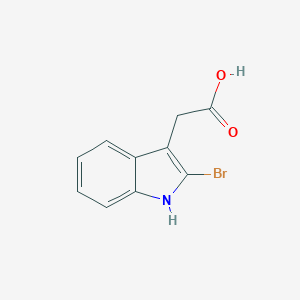

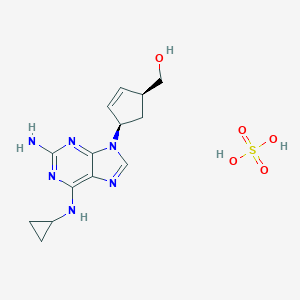

“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .

Synthesis Analysis

The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .

Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Physical And Chemical Properties Analysis

MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .

科学研究应用

Elastase Assay

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is a fluorogenic substrate used to assay elastase activity . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. By using this substrate, researchers can measure the activity of elastase, which is important in studying conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other diseases where elastase activity is a factor.

Neutrophil Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is used to measure neutrophil elastase activity . Neutrophils are a type of white blood cell that play a key role in the immune system’s response to infection. They release elastase, an enzyme that can break down proteins in pathogens, but can also cause tissue damage if not properly regulated.

Myeloblastin Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is also cleaved by myeloblastin . Myeloblastin is an enzyme produced by myeloblasts, a type of immature white blood cell. Abnormal myeloblast activity is associated with certain types of leukemia.

Bone Marrow Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC has been used as a substrate in elastase assay using bone marrow lysates . Elastase is an enzyme that can degrade various proteins and its activity in bone marrow can be indicative of certain hematological conditions.

Pancreatic Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC has been used as a substrate in elastase assay using pancreatic lysates . Pancreatic elastase is a form of elastase that is produced by the pancreas and plays a role in digestion. Abnormal pancreatic elastase activity can be indicative of pancreatic diseases.

安全和危害

MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .

属性

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MeOSuc-Ala-Ala-Pro-Val-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)